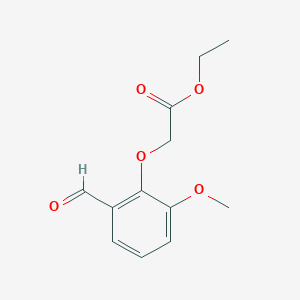

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

説明

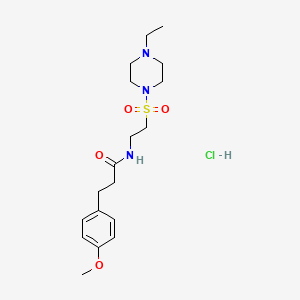

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is a biochemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is used in proteomics research .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate were not found in the search results, it is available for purchase for research purposes .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is represented by the formula C12H14O5 . Unfortunately, the search results did not provide more detailed information about its structure.Physical And Chemical Properties Analysis

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has a molecular weight of 238.24 . The search results did not provide additional information about its physical and chemical properties.科学的研究の応用

Synthesis and Antimicrobial Evaluation

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been utilized in the synthesis of novel 1,3,4-thiadiazole derivatives, which have shown significant antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Crystal and Molecular Structure Studies

Research has been conducted on the crystal and molecular structures of compounds related to Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate, providing insights into their potential applications in activated unsaturated systems in conjugated addition reactions (Kaur et al., 2012).

Metal Phenoxyalkanoic Acid Interactions

The crystal structures of various metal complexes, including those with (2-formyl-6-methoxyphenoxy)acetic acid, have been determined, offering potential applications in understanding metal-ligand interactions (O'reilly, Smith, Kennard, & Mak, 1987).

Anti-mycobacterial Agent Synthesis

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has been used in the synthesis of phenoxy acetic acid derivatives, which have been evaluated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).

Synthesis of Highly Substituted Thienothiopyrans

This compound has facilitated the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, which have potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).

Zinc(II)-Specific Fluorescing Agents

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate has contributed to the synthesis of Zinquin ester and acid, zinc(II)-specific fluorescing agents, useful in studying biological zinc(II) (Mahadevan et al., 1996).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate was not found in the search results, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use personal protective equipment when handling biochemical compounds .

特性

IUPAC Name |

ethyl 2-(2-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWBICWDTDHCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]](/img/structure/B2446003.png)

![1-[(3Ar,6aS)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2446005.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2446007.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)

![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)

![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)

![1-[(3-Nitrophenyl)sulfonyl]proline](/img/structure/B2446018.png)

![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)